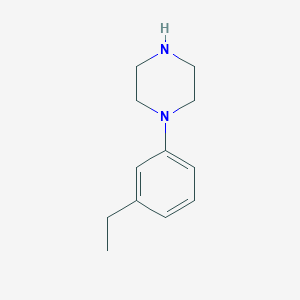
1-(3-Ethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Ethylphenyl)piperazine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
-
Pharmacological Research
- Neuropharmacology : This compound has been studied for its interactions with various neurotransmitter systems, particularly the GABAergic system. It acts as an agonist at GABA receptors, which can lead to reduced anxiety and muscle relaxation.
- Dopamine Receptor Studies : Research indicates that piperazine derivatives can selectively target dopamine receptors, particularly the D3 receptor, which is relevant for developing treatments for conditions like cocaine addiction .
-
Medicinal Chemistry
- Therapeutic Potential : 1-(3-Ethylphenyl)piperazine is being investigated for its potential therapeutic uses in treating neuropsychiatric disorders due to its ability to modulate neurotransmitter systems.
- Drug Development : It serves as a building block in the synthesis of more complex pharmaceutical compounds, enhancing the development of new drugs with improved efficacy and safety profiles.
- Material Science
Data Tables
Case Studies
-
Neuropharmacological Effects
A study explored the effects of this compound on anxiety models in rodents. The results indicated significant anxiolytic effects, supporting its potential use in treating anxiety disorders. The compound was administered at varying doses to assess its efficacy compared to standard anxiolytics. -
Dopamine Receptor Antagonism
Another investigation focused on the compound's ability to bind selectively to dopamine D3 receptors. In vitro assays demonstrated high binding affinity, suggesting that this compound could be a lead compound for developing treatments targeting dopamine-related disorders. -
Sensor Development
A recent project utilized this compound as part of a composite material for sensor applications. The resulting sensors exhibited enhanced sensitivity and selectivity for detecting specific chemical compounds, showcasing the versatility of this piperazine derivative beyond traditional pharmacological applications.
Propriétés
Numéro CAS |
3026-54-8 |
|---|---|
Formule moléculaire |
C12H18N2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
1-(3-ethylphenyl)piperazine |
InChI |
InChI=1S/C12H18N2/c1-2-11-4-3-5-12(10-11)14-8-6-13-7-9-14/h3-5,10,13H,2,6-9H2,1H3 |
Clé InChI |
JFZTZMUMBVJPFG-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)N2CCNCC2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













